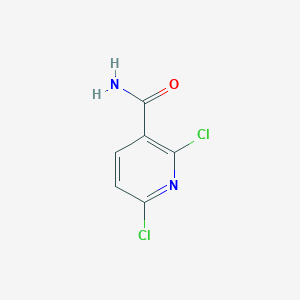

2,6-Dichloronicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQZNPXAAMVOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622862 | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62068-78-4 | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloronicotinamide

Advanced Synthetic Routes to 2,6-Dichloronicotinamide

The synthesis of this compound, a valuable building block in medicinal chemistry, has been the subject of considerable research. Efficient and optimized synthetic pathways are crucial for its application in the development of novel pharmaceutical agents.

Optimization of Dichloronicotinoyl Chloride Amination for this compound Synthesis

The amination of 2,6-dichloronicotinoyl chloride serves as a direct and common method for the preparation of this compound. This transformation involves the reaction of the acid chloride with an ammonia (B1221849) source. Researchers have focused on optimizing this reaction to improve yields and purity, which are critical for subsequent chemical transformations. For instance, the synthesis of 2,6-dichlorobenzamide (B151250) derivatives has been achieved through the reaction of 2,6-dichlorobenzoyl chloride with amines in the presence of a base like ethanolic sodium hydroxide. researchgate.net This general principle of reacting a dichloro-substituted benzoyl chloride with an amine is analogous to the synthesis of this compound from its corresponding acid chloride.

A related synthesis of 2,6-dichloro-5-fluoronicotinamide (B46746) from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) involves a hydrolysis step using concentrated sulfuric acid, which converts the nitrile group to a primary amide. chemicalbook.com This highlights an alternative approach to constructing the nicotinamide (B372718) moiety.

Regioselective Synthesis of 2-Aryl-6-chloronicotinamides via Suzuki Coupling of this compound

A significant application of this compound is its use as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to introduce aryl groups at specific positions on the pyridine (B92270) ring. acs.orgacs.orgacs.orgnih.gov This method allows for the convergent synthesis of 2-aryl-6-chloronicotinamides, which are precursors to more complex molecules like 6-amino-2-arylnicotinamides. acs.orgacs.org The regioselectivity of this reaction is a key challenge, as the two chlorine atoms at the C2 and C6 positions exhibit different reactivities.

The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity of the Suzuki coupling of this compound. Research has shown that the air-stable palladium catalyst PXPd2 is highly effective in catalyzing the reaction with aryl boronic acids to selectively yield 2-aryl-6-chloronicotinamides. acs.orgacs.orgacs.orgnih.gov The use of PXPd2 in reagent-grade methanol (B129727) with potassium carbonate as the base has been found to provide the best regioselectivity and shortest reaction times among various screened catalysts. acs.orgacs.org This system offers the advantage of not requiring vigorous degassing, making it suitable for parallel synthesis. acs.org In contrast, other palladium catalysts like Pd(Ph₃P)₄ have shown a preference for producing the undesired 6-aryl isomer. acs.org The development of bulky and electron-rich phosphine (B1218219) ligands has significantly improved the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions in general. nih.gov

| Catalyst/Ligand | Solvent | Base | Observed Regioselectivity (2-aryl:6-aryl) | Reference |

|---|---|---|---|---|

| Pd(Ph₃P)₄ | THF | K₂CO₃ | 1:5 | acs.org |

| PXPd2 | Methanol | K₂CO₃ | 2.5:1 (initially), optimized to favor 2-aryl | acs.org |

A key factor in achieving high regioselectivity in the Suzuki coupling of this compound is the directing effect of the amide group. acs.orgacs.orgacs.orgnih.gov It is proposed that the catalytically active Pd(0) species chelates to the amide (or ester) group, directing its insertion to the adjacent C2 carbon-chlorine bond. acs.orgacs.orgacs.orgnih.gov This chelation-controlled mechanism effectively favors the formation of the 2-aryl-6-chloronicotinamide isomer. This strategy of using a directing group to control regioselectivity is a powerful tool in organic synthesis.

| Substrate Type | Solvent | Selectivity Outcome | Reference |

|---|---|---|---|

| This compound | Methanol | Favors C2-arylation | acs.orgacs.org |

| Chloroaryl triflates | Acetonitrile/DMF | Favors triflate coupling | nih.gov |

| Chloroaryl triflates | Methanol/THF | Favors chloride coupling | nih.gov |

Synthesis of this compound Derivatives as Building Blocks

The strategic functionalization of this compound allows for the creation of a diverse array of derivatives. These derivatives are key intermediates in the synthesis of fused heterocyclic systems and substituted amides. The presence of the chloro- and amide- functionalities on the pyridine scaffold enables a range of chemical reactions, including cyclizations and coupling reactions, to build molecular complexity.

A significant application of this compound is in the synthesis of fused pyrimidine (B1678525) derivatives, which are scaffolds present in numerous biologically active molecules. nih.govnih.gov These reactions typically involve the participation of the amide group and the adjacent ring carbon to form a new heterocyclic ring fused to the pyridine core.

The reaction of a nicotinamide derivative with oxalyl chloride provides a direct route to the formation of a fused pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system. In a related synthesis, 6-amino-1,3-disubstituted uracils are reacted with oxalyl chloride and dimethylformamide to yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov While a direct reaction from this compound is not explicitly detailed in the provided results, the analogous reaction would be expected to yield 7-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This transformation involves the formation of a reactive intermediate from the amide that subsequently cyclizes to form the fused bicyclic system.

| Reactant | Reagent | Product |

| This compound | Oxalyl Chloride | 7-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione intermediates can undergo further functionalization. A common transformation is the chlorination of the dione (B5365651) to introduce chlorine atoms, which can then serve as leaving groups for subsequent nucleophilic substitution reactions. For instance, related pyrido[2,3-d]pyrimidin-7(8H)-ones are synthesized from chloro-substituted pyrimidine aldehydes. nih.gov The chlorination of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, for example with a chlorinating agent like phosphorus oxychloride (POCl₃), would be expected to yield 2,4,7-trichloropyrido[2,3-d]pyrimidine.

| Starting Material | Reagent | Product |

| 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Phosphorus Oxychloride (POCl₃) | 2,4,7-Trichloropyrido[2,3-d]pyrimidine |

The synthesis of N-aryl substituted 2,6-dichloronicotinamides introduces a new dimension of structural diversity. These compounds are typically prepared by forming an amide bond between the 2,6-dichloronicotinoyl moiety and an aromatic amine.

A common method for the synthesis of N-aryl substituted amides involves the conversion of the carboxylic acid amide of this compound to the more reactive acyl chloride, 2,6-dichloronicotinoyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The resulting 2,6-dichloronicotinoyl chloride can then be reacted with a variety of primary or secondary aryl amines to form the corresponding N-aryl substituted 2,6-dichloronicotinamides. libretexts.org This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. libretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

| Reactant 1 | Reactant 2 | Product |

| 2,6-Dichloronicotinoyl Chloride | Aryl Amine | N-(Aryl substituted)-2,6-dichloronicotinamide |

Synthesis of N-(Aryl substituted)-Dichloronicotinamides

Exploration of Novel Palladium-Catalyzed C-N Cross-Coupling Reactions for Functionalization

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient method for the functionalization of aryl halides. organic-chemistry.org In the context of this compound, these reactions can be employed to selectively substitute one or both of the chlorine atoms with an amino group.

A study on the palladium-catalyzed site-selective amidation of dichloroazines has shown that with a palladium acetate/1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system, a high degree of selectivity for the C-2 position can be achieved. nih.gov This methodology allows for the coupling of a diverse range of amides with substituted 2,4-dichloroazines in good to excellent yields. nih.gov A similar approach could be applied to this compound to introduce various amino substituents at the chloro-positions, leading to a wide array of functionalized derivatives. The choice of ligand and reaction conditions is crucial in controlling the regioselectivity and efficiency of the coupling reaction.

| Substrate | Amine | Catalyst System | Product |

| This compound | Various Amines | Pd(OAc)₂ / dppf | C-2 or C-6 Aminated this compound |

Mechanistic Studies of Reactions Involving this compound

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility, influencing the structure of the final products. Both cross-coupling and nucleophilic aromatic substitution reactions have been investigated to understand and control which of the two chlorine atoms is replaced.

Investigation of Regioselectivity in Cross-Coupling Reactions

Cross-coupling reactions of dihalogenated heteroarenes, such as this compound, typically show a preference for substitution at the halogen atom positioned closest to the heteroatom. This is often attributed to the intrinsic electrophilicity of that position. nih.govresearchgate.net However, various factors can influence and even reverse this selectivity.

The regioselectivity of cross-coupling reactions of this compound can be significantly influenced by several factors, including the catalyst system, ligands, bases, and additives.

Catalyst and Ligands: The choice of palladium catalyst and the associated ligands plays a crucial role in determining the site of substitution. For instance, in the Suzuki-Miyaura cross-coupling of this compound with aryl boronic acids, the use of the air-stable palladium catalyst PXPd2 with K₂CO₃ as the base in methanol resulted in excellent regioselectivity for the 2-position. acs.org This selectivity is attributed to the chelation of the palladium(0) species to the amide group. acs.org In other dihalogenated pyridines, the ratio of palladium to the phosphine ligand (PPh₃) can switch the selectivity from the typical C2-arylation to the atypical C4-arylation. whiterose.ac.uk Specifically, a lower ratio of PPh₃ to Pd favors the formation of multinuclear Pd species, which in turn leads to C4 selectivity. whiterose.ac.uk The steric bulk of ligands, such as N-heterocyclic carbenes (NHCs), can also control regioselectivity, with bulkier ligands promoting coupling at the more sterically accessible position. nih.gov

Bases and Additives: The nature of the base and the presence of additives can dramatically alter the regioselectivity. In the Suzuki-Miyaura cross-coupling of a similar dihalopyridine, switching from an n-Bu₄NOH base to a KOH base led to a decrease in site-selectivity. nih.gov However, the addition of n-Bu₄NBr to the KOH system restored and even enhanced the selectivity for the C4 position. nih.gov This indicates that the cation of the base or additive can significantly influence the reaction outcome, a phenomenon not widely reported for dihalogenated heteroarenes. nih.gov

| Entry | Precatalyst | Base | Additive | Conversion (%) | Product Ratio (C2-Ar:C4-Ar:Diaryl) |

| 1 | Pd(OAc)₂/1PPh₃ | n-Bu₄NOH | none | 100 | 10:70:20 |

| 2 | Pd(OAc)₂/1PPh₃ | KOH | none | 89 | 26:46:28 |

| 3 | Pd(OAc)₂/1PPh₃ | KOH | n-Bu₄NBr | 88 | 3:70:26 |

| 4 | Pd(OAc)₂/2PPh₃ | n-Bu₄NOH | none | 100 | 18:58:24 |

| 5 | Pd(OAc)₂/2PPh₃ | KOH | n-Bu₄NBr | 100 | 8:79:6 |

| 6 | Pd₃Cl₂ | n-Bu₄NOH | none | 100 | 15:69:16 |

| 7 | Pd₃Cl₂ | KOH | none | 92 | 38:38:24 |

| 8 | Pd₃Cl₂ | KOH | n-Bu₄NBr | 94 | 9:82:10 |

| 9 | Pd₃Cl₂ | KOH | n-Oct₄NBr | 100 | 7:90:3 |

Data adapted from a study on a similar dihalopyridine system and may not be directly representative of this compound but illustrates the principles of regioselectivity control.

Neighboring Group Effects: The amide group at the 3-position of this compound can act as a directing group, influencing the regioselectivity. Chelation of the palladium catalyst to the amide and the nitrogen of the pyridine ring can favor substitution at the C2 position. acs.org

Computational chemistry offers powerful tools to predict and understand the regioselectivity of organic reactions. rsc.orgresearchgate.net For cross-coupling reactions, these methods can elucidate the underlying mechanisms that control site-selectivity.

Density Functional Theory (DFT): DFT calculations are widely used to study the potential energy surfaces of reaction pathways. mdpi.com By calculating the activation energies for the oxidative addition of the palladium catalyst to the C-Cl bonds at the 2- and 6-positions, the preferred reaction site can be predicted. These calculations can take into account the influence of ligands and other reaction parameters. bsb-muenchen.de

Frontier Molecular Orbital (FMO) Theory: FMO theory can provide qualitative insights into reactivity. nih.gov The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound can indicate the more electrophilic carbon atom, which is often the preferred site for nucleophilic attack by the organometallic reagent in the cross-coupling cycle. wuxiapptec.comchemrxiv.org

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on a molecule. nih.govchemrxiv.org For this compound, the carbon atoms attached to the chlorine atoms will have a partial positive charge. The magnitude of this charge, as calculated by computational methods, can correlate with the susceptibility of that position to oxidative addition by the palladium catalyst. chemrxiv.org

Analysis of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another key transformation for functionalizing this compound. wikipedia.org The regioselectivity of SNAr reactions on substituted dichloropyridines is highly dependent on the nature of the substituents on the pyridine ring and the reaction conditions. researchgate.net

The characteristics of the substituent at the 3-position of the 2,6-dichloropyridine (B45657) ring significantly direct the incoming nucleophile.

Steric Effects: Studies on related 3-substituted 2,6-dichloropyridines have shown that the steric bulk of the 3-substituent is a dominant factor in controlling regioselectivity. researchgate.net A statistically significant correlation has been found between the regioselectivity and the Verloop steric parameter B1. researchgate.net Bulky substituents at the 3-position tend to direct the nucleophilic attack to the 6-position to minimize steric hindrance. researchgate.net

Electronic Effects: The electronic nature of the 3-substituent also plays a crucial role. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) in acetonitrile, a 3-carboxylate or 3-amide group favors the formation of the 2-substituted isomer. researchgate.net Conversely, 3-cyano and 3-trifluoromethyl groups direct the substitution to the 6-position. researchgate.net This suggests that the inductive and resonance effects of the substituent influence the relative electrophilicity of the C2 and C6 positions.

| 3-Substituent | Preferred Isomer | Ratio (2-isomer : 6-isomer) |

| -COO⁻ | 2-isomer | 9 : 1 |

| -CONH₂ | 2-isomer | 9 : 1 |

| -CN | 6-isomer | 1 : 9 |

| -CF₃ | 6-isomer | 1 : 9 |

Data based on reactions with 1-methylpiperazine in acetonitrile.

The solvent in which an SNAr reaction is conducted can have a profound impact on the regioselectivity. researchgate.net This effect can be quantified by correlating the selectivity with solvatochromic parameters, which describe the solvent's polarity and hydrogen bonding capabilities. researchgate.netfrontiersin.orgresearchgate.net

Kamlet-Taft Parameters: For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity for the 2-position (Rsel) was found to be predictable by the Kamlet-Taft equation:

Rsel = 1.28990 + 0.03992α – 0.59417β – 0.46169π* researchgate.net

In this equation, α represents the solvent's hydrogen-bond donor acidity, β is the hydrogen-bond acceptor basicity, and π* is the dipolarity/polarizability. researchgate.net The strong negative coefficient for the β parameter indicates that the ability of the solvent to act as a hydrogen-bond acceptor is the primary factor influencing regioselectivity. researchgate.net For example, a 16:1 selectivity for the 2-isomer was observed in dichloromethane (B109758) (DCM), which has a low β value (0.10). researchgate.net This selectivity could be switched to a 2:1 preference for the 6-isomer in dimethyl sulfoxide (B87167) (DMSO), a solvent with a high β value (0.76). researchgate.net This demonstrates the powerful role of solvent effects in directing the outcome of SNAr reactions.

| Solvent | β (Hydrogen-bond acceptor basicity) | Regioselectivity (2-isomer : 6-isomer) |

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

Conformational Analysis of N,N-Disubstituted Nicotinamides Derived from this compound

The conformational analysis of N,N-disubstituted nicotinamides, including those derived from a this compound precursor, is centered on the rotational barriers around the amide C-N bond. This rotation is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon gives rise to distinct conformers, often designated as cis or trans (or syn and anti), depending on the spatial arrangement of the N-substituents relative to the carbonyl oxygen.

The study of these conformational preferences is typically conducted using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanical calculations. nih.gov In solution, these amides can exist as an equilibrium mixture of conformers. The specific conformer populations can be influenced by several factors, including steric hindrance from the N,N-disubstituents and the substituents on the pyridine ring, as well as solvent effects. researchgate.net For N,N-diaryl amides, conformational preferences can depend on the relative π-electron densities of the aromatic rings. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different possible conformers, helping to identify the most stable structures and the energy barriers between them. nih.gov The interplay of steric and electronic effects dictates the preferred conformation, which is crucial for understanding the molecule's reactivity and interaction in chemical processes.

NMR Peak Assignments and Utilization of Shift Reagents

NMR spectroscopy is a primary tool for the structural elucidation of N,N-disubstituted nicotinamides. ipb.pt Initial ¹H and ¹³C NMR peak assignments are made based on characteristic chemical shifts, signal multiplicities (splitting patterns), and integration values. For instance, protons on the pyridine ring will appear in the aromatic region, while the substituents on the amide nitrogen will have signals in the aliphatic or aromatic regions depending on their nature.

However, the spectra of these molecules can be complex, with signals that are crowded or overlapping, making unambiguous assignment difficult. In such cases, paramagnetic lanthanide shift reagents are employed to simplify the spectra. ucl.ac.uklibretexts.org These reagents are Lewis acidic metal complexes, typically of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in the substrate molecule, such as the carbonyl oxygen or the pyridine ring nitrogen. ucl.ac.uknih.gov

This coordination induces significant changes in the chemical shifts of nearby protons, an effect that diminishes with distance from the coordination site. libretexts.orgnih.gov By incrementally adding the shift reagent and observing the progressive shifts of the NMR signals, a chemist can deduce the relative proximity of each proton to the binding site, thus confirming or establishing the correct peak assignments. nih.gov For example, protons closer to the carbonyl group will experience a larger induced shift than those further away, resolving ambiguity and allowing for a detailed structural map of the molecule in solution.

Hammett Correlations in Dichloronicotinamide Systems

Correlation of Hammett Substituent Constants with Polarographic Half-Wave Potentials

Studies on N-(aryl substituted)-dichloronicotinamides have shown a strong linear relationship between the Hammett substituent constants (σR) of the group on the N-aryl ring and the measured polarographic half-wave potentials (E½). uark.eduuark.edu This correlation indicates that the electronic influence of the substituent—whether electron-donating or electron-withdrawing—is effectively transmitted to the carbonyl group where the reduction occurs.

Excellent linear correlations are observed for the 2,6-dichloro series, as well as for the 2,5- and 5,6-dichloro series. uark.edu The relationship can be described by the following equations, where the slope represents the reaction constant (ρ), indicating the sensitivity of the reaction to substituent effects: uark.edu

| Dichloronicotinamide Series | Hammett Correlation Equation | Correlation Coefficient (r) |

| N-(Aryl)-2,6-dichloronicotinamide | E½ (V) = 0.138 σR - 1.458 | 0.995 |

| N-(Aryl)-2,5-dichloronicotinamide | E½ (V) = 0.134 σR - 1.419 | 0.995 |

| N-(Aryl)-5,6-dichloronicotinamide | E½ (V) = 0.136 σR - 1.373 | 0.993 |

This interactive table summarizes the linear relationship between half-wave potential (E½) and Hammett substituent constants (σR) for different dichloronicotinamide series. uark.edu

Evaluation of Mesomeric, Inductive, and Field Effects on Reducibility

While the substituents on the N-aryl ring affect the reducibility of all dichloronicotinamide isomers to a similar degree, the inherent ease of reduction varies significantly with the placement of the chlorine atoms on the pyridine ring. uark.edu The 5,6-dichloro series reduces most easily (least negative E½), while the 2,6-dichloro series is the most difficult to reduce (most negative E½). uark.edu

These differences are attributed to the interplay of mesomeric (resonance), inductive, and field effects exerted by the chlorine atoms. uark.eduuark.edu

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density through the sigma bonds, making the ring and the attached carbonyl carbon more electron-deficient and thus easier to reduce.

Mesomeric Effect (+M): Chlorine has lone pairs of electrons that can be donated to the pyridine ring through resonance. This effect increases electron density on the ring, making reduction more difficult. The efficacy of this donation depends on the position relative to the nitrogen and the carbonyl group.

Field Effect: This is a through-space electrostatic effect of the C-Cl bond dipole on the reaction center.

Validation of Hammett Heteroatomic Replacement Constants

Research into the polarographic reduction of dichloronicotinamide systems has also served to validate other physical organic chemistry principles. Specifically, correlation analysis of the half-wave reduction potentials has confirmed that Hammett heteroatomic replacement constants that were previously established through NMR studies are also valid in these electrochemical systems. uark.eduuark.edu This cross-validation reinforces the utility and applicability of these constants across different analytical methodologies for predicting electronic effects in heterocyclic systems. uark.edu

Biological and Pharmacological Research on 2,6 Dichloronicotinamide and Its Derivatives

Therapeutic Applications and Pharmacological Profiles

The unique chemical structure of 2,6-Dichloronicotinamide, featuring a dichlorinated pyridine (B92270) ring attached to a carboxamide group, serves as a versatile scaffold for the development of novel therapeutic agents. Researchers have explored its potential across various domains, leading to the discovery of significant biological activities.

Investigation of Biological Activities (e.g., anti-inflammatory, antitumor properties)

Research has indicated that nicotinamides and their derivatives, including benzamides, possess notable anti-inflammatory and antitumor properties. nih.gov The mechanism underlying these activities is believed to be linked to the regulation of key signaling pathways involved in inflammation and cell proliferation.

Studies have shown that nicotinamide (B372718) and certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in a dose-dependent manner. nih.gov This inhibition of TNF-α, coupled with the induction of apoptosis (programmed cell death), is thought to be mediated by the inhibition of the transcription factor NF-kappaB. nih.gov NF-kappaB plays a crucial role in the inflammatory response and in the survival of cancer cells. Its inhibition by nicotinamide derivatives suggests a potential therapeutic strategy for a range of inflammatory diseases and cancers. nih.gov

Further evidence for the anti-inflammatory effects of nicotinamide comes from studies demonstrating its ability to reduce paw edema in animal models of inflammation. nih.gov The antinociceptive (pain-relieving) and anti-inflammatory activities of nicotinamide and its isomers, picolinamide (B142947) and isonicotinamide, have been demonstrated in various experimental models, supporting their potential use in treating inflammatory pain conditions. nih.gov While direct studies on this compound are limited in this specific context, the broader research on nicotinamides provides a strong rationale for investigating its potential as an anti-inflammatory and antitumor agent. The dichloro-substitution on the pyridine ring may further enhance these properties, a hypothesis that warrants further investigation.

Some novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have demonstrated potent antitumor activity in hematological malignancies. mdpi.com This activity is attributed to the depletion of NAD+ and the induction of caspase-dependent apoptosis. mdpi.com Although not directly involving this compound, these findings highlight the potential of targeting the nicotinamide metabolic pathway for cancer therapy.

Table 1: Investigated Biological Activities of Nicotinamide Derivatives

| Biological Activity | Investigated Compound(s) | Key Findings | Reference(s) |

| Anti-inflammatory | Nicotinamide, Metoclopramide, 3-Chloroprocainamide | Dose-dependent inhibition of lipopolysaccharide-induced TNF-α. | nih.gov |

| Anti-inflammatory | Nicotinamide, Picolinamide, Isonicotinamide | Inhibition of paw edema and nociceptive response in animal models. | nih.gov |

| Antitumor | Nicotinamide, Metoclopramide, 3-Chloroprocainamide | Induction of apoptosis via inhibition of NF-kappaB. | nih.gov |

| Antitumor | Novel NAMPT inhibitors | Induction of caspase-dependent apoptosis in hematological malignancies. | mdpi.com |

Role as a Tool in Drug Discovery and Development

The this compound scaffold is a valuable tool in drug discovery and development due to its synthetic tractability and its ability to be modified to interact with a variety of biological targets. A scaffold in medicinal chemistry refers to a core chemical structure that can be systematically decorated with different functional groups to create a library of related compounds for biological screening. unife.itnih.govnih.gov

The presence of two chlorine atoms and a carboxamide group on the pyridine ring of this compound provides multiple points for chemical modification. This allows medicinal chemists to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its drug-like characteristics. drugdiscoverychemistry.com By systematically altering the substituents on the scaffold, researchers can explore the structure-activity relationships (SAR) and identify derivatives with enhanced potency and selectivity for a specific biological target. unife.it

The development of novel bioactive molecules often starts from a "hit" compound identified through high-throughput screening. The this compound core can serve as a starting point for lead optimization, a critical phase in drug discovery where the initial hit is chemically modified to improve its efficacy and reduce potential side effects. drugdiscoverychemistry.com The versatility of the nicotinamide scaffold is evident in the wide range of biological activities exhibited by its derivatives, from antiviral and antimicrobial to anticancer and anti-inflammatory.

Antiviral Activity (e.g., against HIV-1 Reverse Transcriptase)

Derivatives of nicotinamide have emerged as a promising class of antiviral agents. Research into 2-ureidonicotinamide derivatives has demonstrated their potential as inhibitors of the influenza A virus. nih.gov While direct evidence for the anti-HIV activity of this compound is not prominent in the available literature, the broader family of nicotinamide derivatives has shown activity against various viruses, suggesting that this chemical class is a promising area for antiviral drug discovery.

The antiviral mechanism of nicotinamide derivatives can vary. For instance, some derivatives target viral enzymes that are essential for replication. The structural similarity of some nicotinamide analogues to natural nucleosides allows them to act as competitive inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. nih.govnih.gov

The rational design and synthesis of analogues are central to improving the antiviral efficacy of lead compounds. Based on the initial findings with 2-ureidonicotinamide derivatives, researchers have synthesized a series of new compounds and evaluated their anti-influenza A virus (IAV) activities. nih.gov The synthesis typically involves classical organic chemistry methods to introduce various substituents onto the nicotinamide scaffold. nih.gov

The goal of synthesizing these analogues is to enhance their inhibitory activity against viral targets, improve their pharmacokinetic properties, and reduce any potential toxicity. For example, by modifying the ureido moiety of 2-ureidonicotinamide, it is possible to create compounds with significantly improved antiviral potency. nih.gov

Molecular modeling and docking studies are powerful computational tools used to understand how a drug molecule interacts with its biological target at the molecular level. nih.govnih.gov These techniques can predict the binding mode of a ligand (in this case, a this compound derivative) within the active site of a viral protein, such as a polymerase or protease. nih.govnih.gov

For instance, in the case of influenza virus, molecular docking can be used to predict the interactions between 2-ureidonicotinamide derivatives and the PA-PB1 subunit of the viral RNA polymerase. nih.gov These studies can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for the inhibitor's binding affinity. nih.gov This information is invaluable for the rational design of new analogues with improved binding and, consequently, enhanced antiviral activity.

Table 2: Antiviral Research on Nicotinamide Derivatives

| Virus | Compound Class | Key Findings | Reference(s) |

| Influenza A Virus | 2-Ureidonicotinamide derivatives | Demonstrated potent anti-influenza activity; compound 7b identified as a promising lead. | nih.gov |

| SARS-CoV-2 | Nicotinamide Riboside | Molecular docking studies suggest potential inhibition of viral RdRp. | nih.govnih.gov |

Antimicrobial and Agricultural Applications

The biological activity of this compound and its derivatives extends beyond human therapeutics into the realms of antimicrobial agents and agricultural applications.

Newly synthesized nicotinamide derivatives have shown promising antibacterial and antifungal effects. nih.govnih.gov Studies have demonstrated that certain nicotinamide hydrazides can significantly inhibit the growth of both gram-negative and gram-positive bacteria, as well as the fungus Candida albicans. nih.govnih.govresearchgate.net For example, one derivative, NC 3, was found to be particularly effective against the gram-negative bacteria P. aeruginosa and K. pneumoniae. nih.govnih.gov Another derivative, NC 5, showed strong activity against gram-positive bacteria. nih.govnih.gov These findings suggest that nicotinamide derivatives could be developed as new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.govresearchgate.net

In the agricultural sector, derivatives of nicotinic acid have been explored for their potential as pesticides and plant health promoters. For instance, the fungicide boscalid (B143098), which contains a 2-chloronicotinamide (B82574) moiety, is a well-known succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control a broad spectrum of plant pathogens. nih.gov This highlights the potential of the nicotinamide scaffold in developing new agrochemicals. nih.govjst.go.jp Furthermore, research has shown that nicotinamide adenine (B156593) dinucleotide (NAD) can induce plant defense responses and help manage root-knot nematodes in tomato plants, suggesting a role for nicotinamide-related compounds in enhancing crop resilience. nih.gov

Table 3: Antimicrobial and Agricultural Research on Nicotinamide Derivatives

| Application | Compound Class/Compound | Organism(s) | Key Findings | Reference(s) |

| Antibacterial | Nicotinamide hydrazides (NC 3, NC 5) | P. aeruginosa, K. pneumoniae, Gram-positive bacteria | Significant inhibition of bacterial growth. | nih.govnih.gov |

| Antifungal | Nicotinamide hydrazide (NC 4) | Candida albicans | Complete inhibition of fungal growth below 1 mM. | nih.govnih.gov |

| Fungicide | Boscalid (2-chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)nicotinamide) | Plant pathogenic fungi | Broad-spectrum fungicidal activity as an SDHI. | nih.gov |

| Nematicide | Nicotinamide adenine dinucleotide (NAD) | Root-knot nematode (Meloidogyne incognita) | Induces plant defense responses and suppresses nematode infection in tomato. | nih.gov |

Modulation of G-protein Coupled Receptors (e.g., mGlu5 and P2Y12)

The versatility of the pyridine scaffold, the core of nicotinamide, extends to the modulation of human G-protein coupled receptors (GPCRs), which are significant targets for drug development. gu.se Research has focused on modifying this structure to create antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and the purinergic P2Y12 receptor. gu.se Dysfunctions in these receptors are linked to various disorders, including neurological diseases and thrombosis. gu.senih.gov

One line of research involved synthesizing a series of 2-alkynylpyridine derivatives to act as mGlu5 antagonists, resulting in compounds with low-nanomolar potency. gu.se For the P2Y12 receptor, SAR development of ethyl 6-piperazinylnicotinates identified the 3-ethoxycarbonyl substituent as being central to receptor binding. gu.se Further work to improve properties like aqueous solubility led to the discovery of sulfonylurea derivatives as effective P2Y12 antagonists. gu.se These studies underscore how the 2,6-dichloropyridine (B45657) starting material can be strategically functionalized to produce potent and selective modulators of important GPCR targets. gu.se

Inhibition of Oncogenic Proteins (e.g., KRAS)

Mutations in the KRAS gene are among the most common drivers of human cancers, affecting nearly 30% of all tumors. nih.gov For a long time, KRAS was considered "undruggable." nih.gov However, the discovery of a druggable pocket in the KRAS G12C mutant protein has spurred the development of targeted inhibitors. nih.gov The nicotinamide scaffold has proven to be a valuable starting point for designing such inhibitors.

A key strategy in developing KRAS inhibitors has been the creation of fused pyrimidine (B1678525) structures derived from the initial nicotinamide scaffold. wipo.intnih.gov This approach has led to the discovery of highly potent inhibitors of the KRAS G12D mutation, which is the most prevalent KRAS variant. nih.gov

Based on the structure of the inhibitor MRTX1133 in complex with KRAS G12D, researchers conducted comprehensive SAR studies, synthesizing multisubstituted pyrido[4,3-d]pyrimidine (B1258125) analogues. nih.gov This work yielded compounds that strongly inhibited the growth of KRAS G12D-dependent cancer cells. nih.gov These new derivatives were found to selectively block the interaction of KRAS with its downstream effectors, showing IC50 values (a measure of inhibitory potency) in the low- to sub-nanomolar range (0.48 to 1.21 nM). nih.gov Other research has focused on designing both purine (B94841) and pyrimidine-based analogs to target KRAS G12D, demonstrating the broad applicability of these heterocyclic systems in cancer therapy. nih.gov

| Compound Class | KRAS Mutant Target | Key Findings | Potency (IC50) | Source |

|---|---|---|---|---|

| Pyrido[4,3-d]pyrimidine Analogues | KRAS G12D | Markedly and selectively inhibited RBD peptide binding to GTP-bound KRAS G12D. | 0.48 - 1.21 nM | nih.gov |

| Purine-based Analogs (e.g., PU1-1) | KRAS G12D | Demonstrated potent anticancer activity against KRAS G12D-expressing cancer cells. | Binding Affinity: -4.565 Kcal/mol | nih.gov |

| Pyridone-pyrimidine Derivatives | KRAS G12C | Designed as covalent inhibitors that bind to the mutant cysteine residue. | N/A (Patent) | wipo.int |

To determine the effectiveness of these newly developed KRAS inhibitors, scientists rely on specialized biochemical tests, most notably the nucleotide exchange assay. nih.govbpsbioscience.com The KRAS protein functions as a molecular switch, cycling between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). bpsbioscience.combpsbioscience.com

The nucleotide exchange assay monitors this transition. reactionbiology.com In a common setup, the KRAS protein is pre-loaded with a fluorescently labeled version of GDP (e.g., BODIPY-GDP). bpsbioscience.com When non-fluorescent GTP is added, it displaces the BODIPY-GDP, causing a decrease in the fluorescence signal as the protein switches to its active state. bpsbioscience.combpsbioscience.com Potent inhibitors work by locking KRAS in its inactive, GDP-bound conformation. bpsbioscience.combpsbioscience.com This prevents the exchange with GTP, and as a result, the high fluorescence signal from the bound BODIPY-GDP is maintained. bpsbioscience.com The stability of this signal is directly proportional to the inhibitor's efficacy. bpsbioscience.com This assay is a fundamental tool for screening and characterizing small molecule inhibitors designed for drug discovery and high-throughput screening applications. bpsbioscience.comamsbio.com

Mechanisms of Action (MoA) Studies

The elucidation of the mechanism of action (MoA) for any new chemical entity is a critical and often challenging aspect of the drug discovery process. nih.govrsc.org It provides the necessary rationale for observed phenotypic effects and helps in anticipating potential side effects. For derivatives of this compound, a variety of modern research techniques are employed to uncover their biological targets and the pathways they modulate.

Elucidation of Specific Targets and Pathways Modulated by this compound Derivatives

Research into the derivatives of the closely related compound, 2,6-dichloroisonicotinic acid (INA), has shown that they can act as effective elicitors for inducing the biosynthesis of plant secondary metabolites. nih.gov For example, two novel derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were found to significantly increase the accumulation of taxuyunnanine C in suspension cultures of Taxus chinensis. nih.gov When added to the culture, these derivatives led to a higher content of the bioactive compound compared to both the control and the parent compound, INA, suggesting they modulate specific biosynthetic pathways in the plant cells. nih.gov

In another context, derivatives of nicotinamide have been investigated for their potential as antiviral agents. Specifically, a series of 2-ureidonicotinamide derivatives were designed to target the influenza A virus. nih.gov The antiviral activity of these compounds was linked to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. The study focused on the interaction between the PA and PB1 subunits of the polymerase, indicating that these derivatives interfere with a critical protein-protein interaction necessary for the virus's life cycle. nih.gov Compounds 7b and 7c from this series were identified as potent lead compounds for further development. nih.gov

Furthermore, the development of pyrido[2,3-d]pyrimidin-7-one derivatives, which share a heterocyclic core, has led to the identification of potent inhibitors of the Abl kinase. researchgate.net An initial lead compound was found to be a broad-spectrum tyrosine kinase inhibitor, affecting multiple kinases including PDGFr, FGFr, and EGFr. researchgate.net Subsequent chemical modifications aimed to enhance selectivity, demonstrating that specific derivatives can be tailored to inhibit particular kinase targets, which is a crucial aspect of developing targeted therapies. nih.gov

Computational and Bioinformatic Approaches for MoA Elucidation

Computational methods are indispensable tools in modern drug discovery for hypothesizing and elucidating a compound's MoA. nih.govrsc.org These in-silico techniques range from virtual screening and molecular docking to quantitative structure-activity relationship (3D-QSAR) modeling and molecular dynamics simulations. mdpi.com Such approaches are vital for identifying new drug candidates and understanding their interactions at a molecular level. nih.gov

For instance, in the study of 2-ureidonicotinamide derivatives as anti-influenza agents, computational tools were used extensively. nih.gov A pharmacophore model, Hypo1, was generated to predict the activity of the synthesized molecules and to forecast their ability to inhibit the PA-PB1 subunit of the viral RNA polymerase. nih.gov Molecular docking studies were also performed to visualize the possible binding modes of these compounds within the active site of the polymerase protein (PDB ID 3CM8), providing insights into the specific interactions that contribute to their inhibitory activity. nih.gov

Similarly, computational strategies were employed to investigate C-aryl glycoside derivatives as dual inhibitors of SGLT1 and SGLT2, which are important targets in diabetes treatment. rsc.org This research involved constructing homology models of the target proteins, which were then refined using molecular dynamics simulations. Molecular docking was used to understand the interactions between the ligands and the SGLT proteins, helping to explain the basis of their inhibitory effects. rsc.org These computational analyses are crucial for guiding the design of new compounds with improved potency and selectivity. nih.govrsc.org

The integration of multiple data types, such as transcriptomics, metabolomics, and cell morphology data, with computational algorithms like machine learning and pathway enrichment, allows for a more holistic view of a compound's MoA. nih.gov This systems-level approach can help to connect differentially expressed genes to the pathways they are involved in, providing a broader context for the compound's biological effects. nih.gov

Target Deconvolution Studies (e.g., expression analysis, chemical proteomics)

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. This is a critical step to validate the MoA and can be particularly challenging. A variety of experimental techniques are used for this purpose, including genetic and proteomic approaches.

While specific target deconvolution studies on this compound itself are not widely published, the methodologies used for similar compounds are illustrative. For example, in the study of the ketamine metabolite, (2R,6R)-hydroxynorketamine ((2R,6R)-HNK), extensive target deconvolution experiments were conducted. nih.govresearchgate.net These included screening against thousands of human proteins to identify direct binding interactions. nih.govresearchgate.net Despite its antidepressant-like effects, these comprehensive studies found no direct binding to known ketamine targets or other proteins, highlighting the complexity of MoA elucidation. nih.govresearchgate.net

CRISPR-based genomic knockouts represent another powerful tool for target deconvolution. nih.gov This technique can be used to systematically knock out genes encoding potential protein targets to see if the compound's effect is abolished, thereby confirming the target's role. For instance, a recent study using this approach revealed that for several anti-cancer drugs, knocking out their presumed targets did not block their cell-killing effects, indicating that the original target identification may have been incorrect. nih.gov

Chemical proteomics is another key method where a compound is used as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. This allows for an unbiased identification of direct targets in a complex biological system.

Investigation of Novel Mechanisms Distinct from Known Modulators

A significant area of research is the discovery of compounds that operate through novel mechanisms of action, as this can lead to new therapeutic strategies. For derivatives of this compound, the focus is often on identifying activities that are distinct from existing drugs.

The development of novel synthetic 2,6-dichloroisonicotinate derivatives as elicitors in plant cell cultures represents an investigation into mechanisms for enhancing the production of valuable secondary metabolites. nih.gov The superior performance of TFINA and DPCEJ compared to the parent compound INA suggests that these derivatives may have a more optimized interaction with the target pathway or may be more readily taken up by the cells, pointing to a refined, if not entirely novel, mechanism of action in this context. nih.gov

In the search for new antifungal agents, nicotinamide derivatives have been explored as alternatives to existing treatments. mdpi.com While some nicotinamide analogues like boscalid are known fungicides, research into new derivatives aims to identify compounds with different or improved mechanisms. The discovery of compound 7 , and its subsequent optimization to compound 16g , which showed potent activity against C. albicans, suggests the potential for novel antifungal mechanisms within this class of compounds. mdpi.com The divergence in activity between phytopathogenic and human pathogenic fungi further implies that different structural features may lead to distinct mechanisms of action. mdpi.com

The study of (2R,6R)-HNK also provides an example of a compound with a potentially novel mechanism. While it produces antidepressant-like effects, its pharmacological profile is distinct from ketamine, and it does not interact with the same targets. nih.govresearchgate.net This suggests that it may exert its therapeutic effects through a previously unidentified pathway. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a compound's chemical structure to understand how these changes affect its biological activity. drugdesign.org This knowledge is then used to optimize lead compounds to enhance potency, selectivity, and other pharmacological properties. researchgate.net

Influence of Substituents on Biological Activity

The influence of different substituents on the biological activity of nicotinamide and related heterocyclic derivatives has been the subject of numerous studies. For nicotinamide derivatives with antifungal activity, SAR studies have provided valuable insights. mdpi.com Starting with a moderately active hit compound, 7 , researchers explored how different functional groups affected its potency against C. albicans.

Initial modifications focused on the meta-isopropyl group on the aniline (B41778) ring. Replacing it with meta-ethyl, meta-tert-butyl, or moving it to the para-position all resulted in a decrease in antifungal activity. mdpi.com Further modifications to the other parts of the molecule were also explored. Replacing the -SMe group with -OMe, -CF3, -NHMe, or -H was generally unfavorable for activity. However, the introduction of an amino group (-NH2) to give compound 16g resulted in excellent antifungal activity. mdpi.com

This new lead, 16g , was then subjected to further optimization. Moving the meta-isopropyl group to the ortho-position led to a complete loss of activity, while moving it to the para-position was tolerated but resulted in a slight decrease in potency. mdpi.com These findings highlight the sensitive dependence of biological activity on the precise placement and nature of substituents.

**Table 1: SAR of Nicotinamide Derivatives against C. albicans*** *This table is based on data presented in the referenced study and illustrates the effect of substituents on antifungal activity.

| Compound | R1 (Position 3) | R2 (Aniline Ring) | MIC (µg/mL) |

| 7 | -SMe | meta-isopropyl | 16 |

| 16a | -SMe | meta-ethyl | >64 |

| 16b | -SMe | meta-tert-butyl | >64 |

| 16c | -SMe | para-isopropyl | 32 |

| 16d | -OMe | meta-isopropyl | >64 |

| 16e | -CF3 | meta-isopropyl | >64 |

| 16f | -NHMe | meta-isopropyl | >64 |

| 16g | -NH2 | meta-isopropyl | 0.25 |

| 16h | -H | meta-isopropyl | >64 |

| 16i | -NH2 | ortho-isopropyl | >64 |

| 16j | -NH2 | para-isopropyl | 0.5 |

Data sourced from Wang et al., 2023. mdpi.com

In the development of Abl kinase inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold, SAR studies were also crucial. researchgate.net The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the initial lead compound enhanced both potency and bioavailability. Further studies showed that substitutions at the 3- and 4-positions of the phenylamino (B1219803) moiety could lead to improved potency and selectivity, demonstrating how systematic structural modifications can be used to fine-tune the biological properties of a molecule. researchgate.net

Optimization of Compound Efficacy and Selectivity through Structural Modification

The journey from a promising hit compound to a viable drug candidate is paved with meticulous structural modifications aimed at enhancing its efficacy and selectivity. For derivatives of this compound, this process involves a systematic exploration of its chemical space to identify analogues with improved pharmacological profiles. medicinal chemists employ various strategies, including the modification of functional groups, alteration of the core scaffold, and the application of principles like bioisosteric replacement to fine-tune the molecule's interaction with its biological target while minimizing off-target effects.

Research into the structure-activity relationships (SAR) of nicotinamide derivatives has provided valuable insights into how different structural features influence their biological activity. For instance, studies on nicotinamide analogues as antifungal agents have demonstrated that substitutions on both the pyridine ring and the amide group can have a profound impact on their potency. nih.gov

A key aspect of optimizing this compound derivatives is understanding the role of the chlorine substituents. The 2,6-dichloro substitution pattern is a known feature in medicinal chemistry that can influence a compound's conformation and electronic properties, often contributing to enhanced selectivity for its intended target. An example of this is seen in the potent and selective human dopamine (B1211576) D1 positive allosteric modulator, LY3154207, which incorporates a 2,6-dichlorophenyl moiety. nih.gov While not a direct analogue, the presence of this substitution pattern highlights its potential importance in achieving target specificity.

Systematic modifications of the nicotinamide scaffold have been explored to improve efficacy. In a study focused on developing novel antifungal agents, a series of nicotinamide derivatives were synthesized and evaluated. nih.gov The rudimentary structure-activity relationships revealed that the nature and position of substituents on the phenyl ring of an N-phenylnicotinamide scaffold were critical for antifungal activity. For example, the presence of an isopropyl group at the meta position and an amino group at a specific position of a linked phenyl ring were found to be crucial for potent activity against Candida albicans. nih.gov

The following table summarizes the antifungal activity of selected nicotinamide derivatives, illustrating the impact of structural modifications on potency.

| Compound | R1 | R2 | R3 | MIC (µg/mL) against C. albicans SC5314 |

| 16a | ethyl | H | H | >64 |

| 16b | t-butyl | H | H | 16 |

| 16c | H | isopropyl | H | 32 |

| 16g | isopropyl | H | NH2 | 0.25 |

| 16h | isopropyl | H | H | 4 |

| 16d | isopropyl | H | OMe | 64 |

| 16e | isopropyl | H | CF3 | 16 |

| 16f | isopropyl | H | NHMe | 8 |

Data sourced from a study on nicotinamide derivatives as antifungal agents. nih.gov

Further research on pyridine carboxamide-based scaffolds has identified promising leads for the treatment of Mycobacterium tuberculosis. nih.gov In these studies, a detailed structure-activity relationship analysis was conducted, leading to the identification of novel candidates with activity against drug-resistant strains. nih.gov This underscores the potential of the broader pyridine carboxamide scaffold in developing agents for infectious diseases.

A fundamental strategy in the optimization of lead compounds is bioisosteric replacement . cambridgemedchemconsulting.comnih.gov This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.govarxiv.orgresearchgate.net For this compound, bioisosteric replacements could be envisioned for the chlorine atoms, the amide functional group, or for the entire nicotinamide core (a concept known as scaffold hopping). For instance, replacing a chlorine atom with a trifluoromethyl group could alter the electronic properties and lipophilicity of the molecule, potentially leading to improved interactions with the target protein. Similarly, the amide group could be replaced with other hydrogen-bonding moieties to explore different binding modes.

Analytical and Spectroscopic Characterization in Research of 2,6 Dichloronicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and insight into the molecule's electronic and conformational properties.

¹H NMR for Structural Confirmation and Characterization

The ¹H NMR spectrum of 2,6-Dichloronicotinamide provides definitive confirmation of its structure by revealing the chemical shifts and coupling patterns of its protons. In a study by Gualpa et al., the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). arkat-usa.org

The spectrum displays two distinct signals for the aromatic protons on the pyridine (B92270) ring. The proton at position 4 (H4) and the proton at position 5 (H5) appear as doublets, a result of their coupling to each other. The signals for the two amide protons (-NH₂) typically appear as two separate broad singlets due to their distinct chemical environments and restricted rotation around the C-N bond. arkat-usa.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Pyridine H4/H5 | 8.23 | Doublet (d) | 7.9 | arkat-usa.org |

| Pyridine H5/H4 | 7.40 | Doublet (d) | 7.9 | arkat-usa.org |

| Amide (-NH₂) | 6.67 | Broad Singlet (br s) | N/A | arkat-usa.org |

| Amide (-NH₂) | 6.24 | Broad Singlet (br s) | N/A | arkat-usa.org |

¹³C NMR for Carbon Skeleton Elucidation

While specific experimental ¹³C NMR data for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on analogous structures and general principles. The ¹³C NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

The carbon atoms directly bonded to the electronegative chlorine atoms (C2 and C6) would be significantly deshielded and appear at higher chemical shifts (downfield). The carbonyl carbon (C=O) of the amide group would exhibit the most downfield shift, typically in the range of 160-170 ppm. The remaining three aromatic carbons (C3, C4, C5) would appear in the typical aromatic region (120-150 ppm), with their precise shifts influenced by the electronic effects of the chloro and amide substituents.

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| C2, C6 (C-Cl) | 145 - 155 |

| C3, C4, C5 | 120 - 145 |

Application of Shift Reagents in Conformational Studies

The conformation of nicotinamide (B372718) derivatives, particularly the orientation of the carboxamide group relative to the pyridine ring, can be crucial for their biological activity and chemical reactivity. Lanthanide shift reagents (LSRs), such as paramagnetic europium complexes (e.g., Eu(fod)₃), are powerful tools used in NMR spectroscopy to study molecular conformation. researchgate.net

When an LSR is added to a sample, it coordinates to a Lewis basic site on the molecule, such as the carbonyl oxygen or the pyridine nitrogen of this compound. This coordination induces large changes (shifts) in the NMR signals of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the paramagnetic lanthanide ion and the specific proton. uark.edu By analyzing these shifts, researchers can gain detailed information about the molecule's three-dimensional structure and the conformational equilibria in solution. researchgate.net Although no specific studies applying LSRs to this compound were identified, this technique has been successfully used to determine the conformational preferences of various aldehydes, ketones, and alcohols. nih.gov Such an analysis on this compound could elucidate the preferred rotational conformation of the amide group, which is influenced by the steric hindrance and electronic effects of the two chlorine atoms at the ortho positions.

Use in Determining Hammett Aza Replacement Constants

¹H NMR spectroscopy has been instrumental in physical organic chemistry for quantifying electronic effects through Hammett relationships. Research by Setliff et al. has demonstrated the use of N-aryl derivatives of this compound to determine Hammett pyridine aza replacement constants. In these studies, a series of N-(substituted-phenyl)-2,6-dichloronicotinamides are synthesized, and their ¹H NMR spectra are recorded.

The chemical shift of the amide proton (N-H) is particularly sensitive to the electronic nature of the substituent on the phenyl ring. A linear correlation is observed when the amide proton chemical shifts (in DMSO-d₆) are plotted against the known Hammett substituent constants (σ) of the substituents on the phenyl ring. The slope of this line is the reaction constant (ρ), which quantifies the sensitivity of the amide proton's chemical environment to the electronic effects transmitted through the aromatic system. By comparing these correlations with those of non-heterocyclic analogues, the electronic effect of replacing a C-H group in a benzene (B151609) ring with a nitrogen atom (an "aza replacement") can be quantified.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds.

Identification of Functional Groups (e.g., C=N, C=O, N-H)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. While a spectrum for the parent amide was not available, data from closely related N-substituted 2,6-dichloronicotinamides provide clear evidence for these groups.

The key vibrational frequencies are:

N-H Stretching: The amide group shows characteristic stretching vibrations for the N-H bonds. Typically, primary amides exhibit two bands in the region of 3100-3500 cm⁻¹. In one derivative, an N-H stretch was observed at 3176 cm⁻¹, while another reported a value of 3406 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is one of the most prominent features in the spectrum. This peak is consistently observed in the region of 1660-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring appear in the 1400-1600 cm⁻¹ region. A C=N vibration for the nicotinamide ring has been identified at 1445 cm⁻¹.

| Functional Group | Vibrational Mode | Observed/Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3176 - 3406 | |

| Amide (C=O) | Stretching | 1664 - 1675 | |

| Pyridine Ring (C=N) | Stretching | ~1445 | |

| Pyridine Ring (C=C) | Stretching | 1400 - 1600 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides crucial data for its identification and characterization by observing its unique molecular ion peak and fragmentation pattern.

When subjected to ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule (C₆H₄Cl₂N₂O) forms a molecular ion [M]⁺•. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, a molecule containing two chlorine atoms will show three peaks for the molecular ion: [M]⁺• (containing two ³⁵Cl atoms), [M+2]⁺• (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺• (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion is a non-random process that provides insight into the molecule's structure. youtube.com The fragmentation pathways for this compound are influenced by the stability of the aromatic ring, the presence of the amide group, and the two chlorine substituents. Common fragmentation patterns observed for aromatic amides include α-cleavage and McLafferty rearrangement. miamioh.edu The stable aromatic structure often results in a strong molecular ion peak. libretexts.org

Expected fragmentation pathways for this compound include the loss of the amino group (•NH₂), the entire amide group (•CONH₂), and chlorine atoms (•Cl). The cleavage of bonds adjacent to the carbonyl group is a common fragmentation route for amides. miamioh.edulibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Based on general fragmentation principles)

| Fragment Ion | Structure of Fragment | Mass-to-Charge Ratio (m/z) of Major Isotope (³⁵Cl) | Neutral Loss |

| [M]⁺• | [C₆H₄Cl₂N₂O]⁺• | 190 | - |

| [M-Cl]⁺ | [C₆H₅ClN₂O]⁺ | 155 | •Cl |

| [M-CO]⁺• | [C₅H₄Cl₂N₂]⁺• | 162 | CO |

| [M-CONH₂]⁺ | [C₅H₃Cl₂N]⁺ | 146 | •CONH₂ |

| [C₅H₃Cl₂]⁺ | [C₅H₃Cl₂]⁺ | 145 | •CONH₂, •N |

Polarographic Studies for Electrochemical Properties

Polarography is an electrochemical method used to study the reduction and oxidation processes of substances in solution. It involves applying a gradually changing potential to a dropping mercury electrode (DME) and measuring the resulting current. metrohm.com This technique is particularly useful for analyzing reducible or oxidizable functional groups within a molecule, such as the pyridine ring in nicotinamide derivatives. Studies on nicotinamide itself have shown that it undergoes electrochemical reduction in acidic media. capes.gov.br The process is generally complex, often involving protonation steps and multiple electron transfers. capes.gov.brnih.gov

The half-wave potential (E₁/₂) is a key parameter obtained from a polarogram. It is the potential at which the current is half of the limiting diffusion current and is characteristic of the specific analyte under the given experimental conditions (e.g., pH, supporting electrolyte). youtube.com The half-wave potential is related to the standard reduction potential of the electrochemical reaction. libretexts.org

For this compound, the electrochemical reduction is expected to occur at the pyridine ring, similar to the parent compound, nicotinamide. The presence of two strongly electron-withdrawing chlorine atoms on the pyridine ring significantly influences the ease of reduction. These substituents pull electron density away from the ring, making it more electron-deficient and thus more susceptible to reduction. Consequently, the half-wave reduction potential for this compound is expected to be less negative (i.e., reduction occurs more easily) than that of unsubstituted nicotinamide. While specific experimental E₁/₂ values for this compound are not detailed in the available literature, the qualitative effect of the chloro substituents is well-established in electrochemistry.

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reaction rates or equilibrium constants of aromatic compounds. wikipedia.org It is expressed as:

log(k/k₀) = σρ

or for electrochemical potentials:

E₁/₂ = E₁/₂(₀) + ρσ

where:

k or E₁/₂ is the rate constant or half-wave potential for the substituted compound.

k₀ or E₁/₂(₀) is the corresponding value for the unsubstituted reference compound (e.g., nicotinamide).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. wikipedia.org Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. researchgate.net

For the electrochemical reduction of this compound, the substituents are the two chlorine atoms. The Hammett substituent constant (σ) for a chlorine atom is positive, reflecting its electron-withdrawing nature through induction. The cumulative effect of two chlorine atoms would be a significantly positive total σ value. This positive value, in conjunction with a positive reaction constant (ρ) typical for pyridine ring reductions, predicts that the half-wave potential for this compound will be shifted to a more positive value compared to nicotinamide, indicating an easier reduction process.

Table 2: Hammett Substituent Constants (σ) for Relevant Substituents

| Substituent | Position | σ Value | Reference |

| -Cl | meta (σ_m) | 0.37 | pitt.edu |

| -Cl | para (σ_p_) | 0.23 | pitt.edu |

| -H | - | 0.00 | By definition |

Note: In this compound, the chlorine atoms are ortho to the nitrogen and ortho/meta to the carboxamide group. The precise application of Hammett constants, which are typically defined for meta and para positions relative to a reaction center in a benzene system, can be more complex in heteroaromatic systems like pyridine. rsc.org However, the positive σ values for chlorine qualitatively predict the direction of the electronic effect.

Advanced Research and Future Directions

Development of New Synthetic Methodologies for 2,6-Dichloronicotinamide Analogs

The creation of diverse libraries of this compound analogs is fundamental to exploring their structure-activity relationships (SAR). Modern synthetic strategies are increasingly focused on sustainability and efficiency.

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry are being integrated into the synthesis of nicotinamide (B372718) derivatives to reduce environmental impact. A notable advancement is the use of enzymatic catalysis in sustainable continuous-flow microreactors. rsc.org Research has demonstrated the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the synthesis of various nicotinamide derivatives with high yields (81.6–88.5%) in short reaction times. rsc.org This method often employs environmentally benign solvents like tert-amyl alcohol, offering a significant improvement over traditional batch processes. rsc.org Another green approach involves the hydrolysis of 3-cyanopyridine (B1664610) using water and a catalyst in an alcohol solvent, which avoids harsh auxiliary reagents, simplifies product separation, and minimizes waste, making it suitable for industrial-scale production. chemicalbook.comgoogle.com These methodologies provide a framework for the sustainable synthesis of this compound analogs, replacing toxic reactants and hazardous solvents with more eco-friendly alternatives. researchgate.net

Catalyst Development for Enhanced Selectivity and Efficiency

Catalyst innovation is paramount for achieving high selectivity and efficiency in the synthesis of nicotinamide analogs. In the conversion of cyanopyridine precursors, various catalysts have been explored to maximize the yield of the desired amide while minimizing the formation of by-product nicotinic acid. chemicalbook.com For instance, the use of manganese dioxide as a catalyst in the hydrolysis of 3-cyanopyridine has been shown to produce nicotinamide with high purity and molar yields exceeding 99%. google.com Other patented methods have utilized modified Raney nickel catalysts. chemicalbook.com The quest for more efficient catalysts extends to combinatorial approaches, where parallel assays are designed to rapidly screen potential catalysts for desired properties. nih.gov For analogs of this compound, the development of chemoselective catalysts is crucial to precisely control reactions on the pyridine (B92270) ring without disturbing the chlorine substituents, thereby ensuring the integrity of the final molecular structure.

Table 1: Comparison of Catalytic Methods for Nicotinamide Synthesis

| Catalyst | Precursor | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Novozym® 435 | Methyl nicotinate (B505614) & amines | Continuous-flow microreactor, 50°C, 35 min | 81.6–88.5% | Green process, short reaction time, high yield rsc.org |

| Manganese Dioxide | 3-Cyanopyridine | 90°C, 6 hours in 95% ethanol | 99.5% (Molar) | High purity, high yield, no auxiliary reagents chemicalbook.comgoogle.com |

| Modified Raney Nickel | Cyanopyridine | Not specified | High | High conversion rate chemicalbook.com |

| Ru(IV) Complex | Allylic Alcohols | Aqueous media, 35-75°C | Quantitative | Isomerization to carbonyls, works in water researchgate.net |

In-depth Investigation of Biological Mechanisms

Understanding how this compound derivatives exert their effects at a molecular level is critical for their development as therapeutic agents. This requires a multi-pronged approach combining large-scale screening with deep systems-level analysis.

High-Throughput Screening and Phenotypic Assays

High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of chemical compounds to identify those that elicit a desired biological response. nih.gov For this compound analogs, HTS assays can be designed to screen for various activities, such as enzyme inhibition, receptor binding, or specific cellular responses. For example, nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, can be assayed using HTS-compatible methods to find potent inhibitors among new analogs. nih.gov Phenotypic assays, which measure changes in cell morphology, proliferation, or differentiation, are also invaluable. These assays can identify compounds that drive specific cell fate decisions, such as promoting self-renewal or differentiation in human embryonic stem cells, providing crucial insights into the compounds' biological functions without a priori knowledge of the specific molecular target. nih.gov

Integration of Omics Data for Systems-Level Understanding of MoA